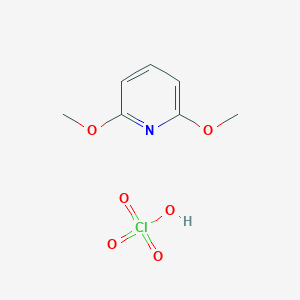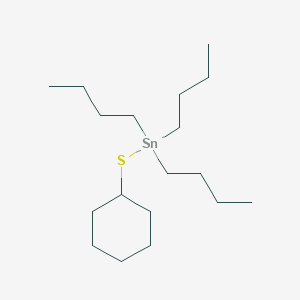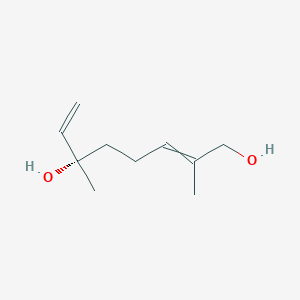
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol is an organic compound with a unique structure characterized by two double bonds and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol typically involves multi-step organic reactions. One common method includes the use of starting materials such as isoprene and formaldehyde, followed by a series of reactions including aldol condensation, reduction, and selective hydroxylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, aldehydes, alkanes, and halides, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and double bonds play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6R)-2,6-Dimethylocta-2,7-diene-1,6-diol: A stereoisomer with different spatial arrangement of atoms.
2,6-Dimethylocta-2,7-diene-1,6-diol: A compound with similar structure but without the specific stereochemistry.
2,6-Dimethyloctane-1,6-diol: A saturated analog with no double bonds.
Uniqueness
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This stereochemistry can lead to different biological activities and properties compared to its isomers and analogs.
Propriétés
Numéro CAS |
66957-95-7 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(6S)-2,6-dimethylocta-2,7-diene-1,6-diol |
InChI |
InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/t10-/m1/s1 |
Clé InChI |
NSMIMJYEKVSYMT-SNVBAGLBSA-N |
SMILES isomérique |
CC(=CCC[C@@](C)(C=C)O)CO |
SMILES canonique |
CC(=CCCC(C)(C=C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

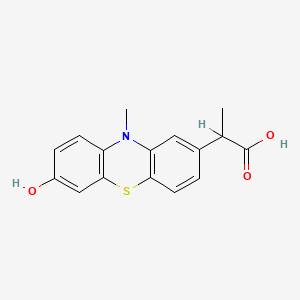

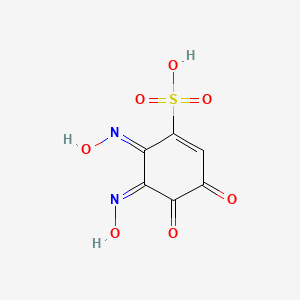


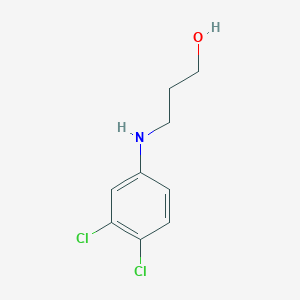



![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)
